N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine
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Overview
Description
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its diverse biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID, typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .
Industrial Production Methods
Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using green solvents and catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halides and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate signal transduction pathways, and interact with cellular receptors . These interactions lead to its diverse biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also belongs to the coumarin class.
Dicoumarol: Another anticoagulant with a similar structure and function.
7-Hydroxycoumarin: A simpler coumarin derivative with various biological activities.
Uniqueness
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID is unique due to its specific structural features, such as the presence of the 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl moiety. This structure imparts distinct biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-9(2)16(18(23)24)20-15(22)8-13-10(3)12-6-7-14(21)11(4)17(12)26-19(13)25/h6-7,9,16,21H,5,8H2,1-4H3,(H,20,22)(H,23,24)/t9-,16+/m0/s1 |
InChI Key |
PYBJBBDDKVNUQD-XXFAHNHDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
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